molecular formula C17H16F4N4O3S B2521803 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034240-74-7

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2521803
CAS No.: 2034240-74-7
M. Wt: 432.39
InChI Key: RTQUJIDVVZLHEH-UHFFFAOYSA-N
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Description

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound known for its diverse applications in scientific research and industry. This compound boasts unique chemical properties due to its fluorinated and trifluoromethylated structure, making it valuable in various fields, including chemistry, biology, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves multiple steps:

  • Starting Materials

    • 6-fluoro-3-methyl-1,2,5-thiadiazole-1,1-dioxide

    • 2-(trifluoromethyl)aniline

    • Ethyl chloroformate

    • Urea

  • Key Reactions

    • Fluorination: : Introduction of the fluorine atom to the thiadiazole ring.

    • Methylation: : Addition of the methyl group to the thiadiazole structure.

    • Condensation: : Reaction between 6-fluoro-3-methyl-1,2,5-thiadiazole-1,1-dioxide and 2-(trifluoromethyl)aniline to form an intermediate.

    • Formation of the Urea Derivative: : Reaction of the intermediate with ethyl chloroformate and subsequent treatment with urea.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for scale and efficiency. Large reactors and precise control of reaction conditions ensure high yield and purity. Key considerations include temperature control, pressure maintenance, and the use of catalysts to accelerate reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form more complex structures.

  • Reduction: : It can be reduced to modify its functional groups.

  • Substitution: : The compound can participate in substitution reactions, replacing specific atoms or groups with others.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Requires reducing agents like lithium aluminium hydride or hydrogen gas under pressure.

  • Substitution: : Involves reagents such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for versatile modifications.

Biology

In biological research, 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is used to study enzyme inhibition and protein interactions.

Medicine

Medically, the compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of advanced materials and polymers, benefiting from its stability and reactivity.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Molecular Targets: : It interacts with specific proteins and enzymes, inhibiting their activity.

  • Pathways Involved: : The compound may disrupt cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Unique Properties

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea stands out due to its dual fluorinated and trifluoromethylated structure. This combination enhances its stability and reactivity.

Similar Compounds

  • 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenyl)urea: : Similar but lacks the trifluoromethyl group.

  • 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea: : Similar but lacks the fluorine atom.

This detailed exploration of this compound provides insight into its preparation, chemical behavior, applications, and mechanism of action. Its unique structure and properties make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N4O3S/c1-24-14-7-6-11(18)10-15(14)25(29(24,27)28)9-8-22-16(26)23-13-5-3-2-4-12(13)17(19,20)21/h2-7,10H,8-9H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQUJIDVVZLHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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